Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Overview
Description
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate consists of an ethyl acetate group attached to a 6-chloropyrazin-2-yl group via a sulfanyl (thiol) linkage .Scientific Research Applications
Chemical Research
“Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a chemical compound that can be used in various chemical research applications. It is available for purchase from scientific research suppliers .
Anticholinesterase Activity
This compound has been found to exhibit moderate anticholinesterase activities. Anticholinesterase compounds are often used in the treatment of diseases like Alzheimer’s and myasthenia gravis .
Anthelmintic Applications
The compound has shown potential as an anthelmintic agent. In research, it demonstrated an ability to immobilize the root-knot nematode Meloidogyne incognita, a common plant pathogen . This suggests potential use in agricultural applications to protect crops.
Nematostatic Activity
In addition to its anthelmintic properties, “Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” has also shown nematostatic activity. This means it can inhibit the movement of nematodes, which could be useful in controlling parasitic infections .
Phytopathogen Control
The compound has been found to induce immobilization in 98% of Meloidogyne incognita, a phytopathogen . This suggests it could be used in the control of plant pathogens, helping to protect crops and increase yield.
Potential Use in Drug Discovery
Given its various biological activities, “Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” could be a potential target for drug discovery. Its anticholinesterase and anthelmintic properties, in particular, suggest potential therapeutic applications .
properties
IUPAC Name |
ethyl 2-(6-chloropyrazin-2-yl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-10-3-6(9)11-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVDRIWPSVIQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate in the context of this research?
A1: While many compounds in the study showed moderate anticholinesterase activity, Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate stood out for its remarkable in vitro ability to immobilize the root-knot nematode Meloidogyne incognita. [] This finding highlights its potential as a nematicidal agent.
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